N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)benzo[b]thiophene-2-carboxamide
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Overview
Description
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)benzo[b]thiophene-2-carboxamide is a synthetic organic compound that features a benzo[b]thiophene core linked to a pyrazole moiety through an ethoxyethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)benzo[b]thiophene-2-carboxamide typically involves multiple steps:
Formation of the Benzo[b]thiophene Core: The benzo[b]thiophene core can be synthesized via cyclization reactions involving thiophene derivatives and appropriate electrophiles.
Attachment of the Ethoxyethyl Chain: This step involves the alkylation of the benzo[b]thiophene core with a suitable ethoxyethyl halide under basic conditions.
Introduction of the Pyrazole Moiety: The final step is the nucleophilic substitution reaction where the ethoxyethyl intermediate reacts with 1H-pyrazole, forming the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzo[b]thiophene ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.
Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to introduce new substituents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)benzo[b]thiophene-2-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, this compound has potential as a pharmacophore in drug design. The benzo[b]thiophene and pyrazole rings are known to exhibit various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Medicine
In medicine, derivatives of this compound are being investigated for their potential therapeutic effects. The presence of both benzo[b]thiophene and pyrazole moieties suggests it could interact with multiple biological targets, making it a candidate for multi-target drug development.
Industry
Industrially, this compound can be used in the development of new materials, such as organic semiconductors or light-emitting diodes, due to its conjugated system and potential electronic properties.
Mechanism of Action
The mechanism of action of N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)benzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets. The benzo[b]thiophene ring can intercalate with DNA, while the pyrazole moiety can inhibit enzymes by mimicking natural substrates or binding to active sites. These interactions can disrupt cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene-2-carboxamide: Lacks the pyrazole moiety, which may reduce its biological activity.
1H-Pyrazol-1-yl derivatives: These compounds do not have the benzo[b]thiophene core, potentially limiting their electronic properties and applications in materials science.
Uniqueness
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)benzo[b]thiophene-2-carboxamide is unique due to the combination of the benzo[b]thiophene and pyrazole rings, which confer a broad range of chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-[2-(2-pyrazol-1-ylethoxy)ethyl]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c20-16(15-12-13-4-1-2-5-14(13)22-15)17-7-10-21-11-9-19-8-3-6-18-19/h1-6,8,12H,7,9-11H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSXXYMMYGDYKSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C(=O)NCCOCCN3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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